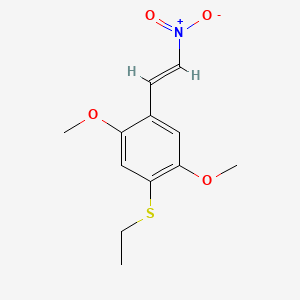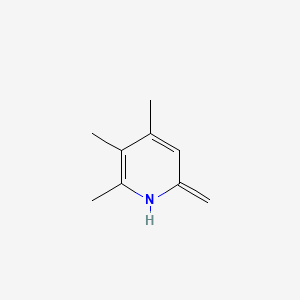
(S)-(+)-Ketoprofen-13C,d3
概要
説明
(S)-(+)-Ketoprofen-13C,d3 is a chiral non-steroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a deuterated form of Ketoprofen, which means that it contains three deuterium atoms, which have a mass of two atomic mass units greater than hydrogen. This modification makes it useful in various research applications, as it allows for the tracking of the drug's metabolism and distribution in the body.
作用機序
The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of other (S)-(+)-Ketoprofen-13C,d3s. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, and it has also been shown to have antioxidant properties. In addition, it has been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of (S)-(+)-Ketoprofen-13C,d3s.
実験室実験の利点と制限
The advantages of using (S)-(+)-Ketoprofen-13C,d3 in lab experiments include its ability to track the drug's metabolism and distribution in the body, which can provide valuable insights into its mechanism of action and efficacy. However, its deuterated form can also make it more expensive and difficult to work with compared to non-deuterated forms of the drug.
将来の方向性
There are a number of future directions for research involving (S)-(+)-Ketoprofen-13C,d3. One area of interest is the development of new drug delivery systems that can improve the drug's efficacy and reduce its side effects. Another area of interest is the development of new (S)-(+)-Ketoprofen-13C,d3s that have improved selectivity and fewer side effects. Additionally, there is ongoing research into the use of this compound in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
科学的研究の応用
(S)-(+)-Ketoprofen-13C,d3 is used in a variety of research applications, including pharmacokinetic studies, drug metabolism studies, and drug distribution studies. Its deuterated form allows for the tracking of the drug's movement in the body, which can provide valuable insights into its mechanism of action and efficacy.
特性
CAS番号 |
1330260-99-5 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
258.296 |
IUPAC名 |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
InChIキー |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O |
同義語 |
(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3; (+)-Ketoprofen-13C,d3; (S)-Ketoprofen-13C,d3; (S)-2-(3-Benzoylphenyl)propionic Acid-d3; Dexketoprofen-d3; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)
![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)
![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)
